4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole
Overview
Description
4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its indole structure, which is a common motif in many biologically active molecules. The presence of the hydroxy and tert-butylamino groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
The synthesis of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-methylindole with epichlorohydrin in the presence of a base to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group, followed by hydrolysis to yield the final product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and tert-butylamino groups play crucial roles in these interactions, facilitating binding to the active sites of enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole can be compared with other similar compounds, such as:
4-(2-Hydroxy-3-isopropylaminopropoxy)-2-methylindole: Similar structure but with an isopropyl group instead of a tert-butyl group.
4-(2-Hydroxy-3-tert-butylaminopropoxy)-3-methylindole: Similar structure but with a methyl group at a different position on the indole ring. These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their structures.
Properties
IUPAC Name |
1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQHPLYSXBZMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946662 | |
Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23869-98-9, 62658-85-9 | |
Record name | 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((2-Methyl-1H-indol-4-yl)oxy)-3-(tert-butylamino)propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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